

# beginners guide to using sodium methanolate in organic synthesis

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## A Beginner's Guide to Sodium Methanolate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

**Sodium methanolate** (also known as sodium methoxide,  $\text{CH}_3\text{ONa}$ ) is a versatile and widely used reagent in organic synthesis.<sup>[1][2]</sup> As the simplest sodium alkoxide, it serves as a strong base and a nucleophile in a multitude of chemical transformations, ranging from the laboratory scale synthesis of fine chemicals to large-scale industrial applications.<sup>[2][3][4]</sup> This guide provides an in-depth overview of its properties, safe handling, and core applications, complete with experimental protocols and technical diagrams to facilitate its effective use in a research and development setting.

## Core Properties of Sodium Methanolate

**Sodium methanolate** is commercially available as a white, amorphous, hygroscopic powder or as a solution, typically 25-30% in methanol.<sup>[3][5]</sup> The solid is highly reactive and sensitive to both moisture and oxygen.<sup>[1][6]</sup> It reacts violently with water in an exothermic reaction to form sodium hydroxide and methanol, which can be sufficient to ignite the flammable methanol vapors.<sup>[3][7]</sup>

## Physical and Chemical Data

The fundamental properties of **sodium methanolate** are summarized below. This data is crucial for planning reactions and ensuring safe handling.

Property	Value	References
Chemical Formula	CH <sub>3</sub> ONa	[5][8]
Molecular Weight	54.02 g/mol	[5][8]
Appearance	White amorphous, hygroscopic powder	[1][7]
CAS Number	124-41-4	[5][8]
Melting Point	>350 °C (>662 °F) with decomposition	
Boiling Point	Decomposes at 350 °C (662 °F)	[2]
Solubility	Soluble in methanol and ethanol; reacts violently with water	[1][5]
Stability	Highly flammable; reacts with water, acids, and chlorinated solvents	[1]

## Safety, Handling, and Storage



Due to its hazardous nature, strict safety protocols must be followed when working with **sodium methanolate**. It is highly flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin.[9][10]

### Key Safety Precautions:

- Handling: Always handle **sodium methanolate** under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood to prevent contact with moisture and air.[6][11] Use explosion-proof equipment and non-sparking tools.[10]

- Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, chemical-resistant gloves, and eye/face protection.[9][10] A respirator is required when dusts are generated.
- Storage: Store in tightly closed, original containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] It must be kept away from water, acids, and metals.[1][10]
- Spills: In case of a spill, evacuate the area. Cover the spill with dry sand or another inert, dry material. Do not use water or foam.[6][7]
- Fire: Use dry powder or dry sand to extinguish fires. Do NOT use water or carbon dioxide, as **sodium methanolate** reacts violently with water.[6][9][10]

## Hazard Identification

Hazard Classification	Description	GHS Pictograms
Flammable Solid/Liquid	Highly flammable; may catch fire spontaneously.	
Corrosive	Causes severe skin burns and eye damage.[9][10]	corrosive
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.[9][10]	
Specific Target Organ Toxicity	Causes damage to organs (optic nerve, central nervous system).[9]	health hazard

## Experimental Protocols: Preparation of Sodium Methanolate

While commercially available, **sodium methanolate** can also be prepared in the laboratory. The two primary methods involve the reaction of metallic sodium or sodium hydroxide with anhydrous methanol.

## Protocol 1: From Metallic Sodium and Methanol

This classic method produces high-purity **sodium methanolate** but involves handling highly reactive sodium metal and generating flammable hydrogen gas.[\[2\]](#)[\[5\]](#)

Methodology:

- Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
- Charge the flask with anhydrous methanol under an inert atmosphere.
- Cool the flask in an ice bath.
- Carefully add small, clean pieces of metallic sodium to the methanol at a rate that maintains a controllable reaction. The reaction is highly exothermic and produces hydrogen gas.[\[2\]](#)
  - Reaction:  $2 \text{ Na} + 2 \text{ CH}_3\text{OH} \rightarrow 2 \text{ CH}_3\text{ONa} + \text{H}_2$ [\[2\]](#)
- After all the sodium has been added and the reaction subsides, remove the ice bath and allow the mixture to stir at room temperature until all the sodium has dissolved.
- The resulting colorless solution is a source of **sodium methanolate** and can be used directly.[\[2\]](#) For the solid, the excess methanol can be removed under reduced pressure, though this is often not necessary.

## Protocol 2: From Sodium Hydroxide and Methanol

This is a safer and more common industrial method that avoids the use of sodium metal.[\[3\]](#)[\[5\]](#) The key challenge is removing the water produced during the reaction to drive the equilibrium forward.

Methodology:

- Dissolve sodium hydroxide in anhydrous methanol in a round-bottom flask.[\[1\]](#)[\[12\]](#)
- To remove the water formed and shift the equilibrium, a dehydrating agent or physical removal method is required. In a laboratory setting, this can be accomplished by adding

molecular sieves (e.g., 3Å) to the solution.[12]

- Reaction:  $\text{NaOH} + \text{CH}_3\text{OH} \rightleftharpoons \text{CH}_3\text{ONa} + \text{H}_2\text{O}$ [1]
- Seal the flask and allow the mixture to stir for several days. The water produced will be adsorbed by the molecular sieves.[12]
- Filter the solution under an inert atmosphere to remove the molecular sieves. The resulting methanol solution contains **sodium methanolate**.

## Core Applications in Organic Synthesis

**Sodium methanolate**'s high basicity and nucleophilicity make it a staple reagent in several classes of organic reactions.[4]

- **Transesterification:** It is widely used as a catalyst for transesterification, particularly in the production of biodiesel from vegetable oils and animal fats.[2][3] The methoxide ion attacks the carbonyl group of the triglyceride, leading to the formation of fatty acid methyl esters (FAMES).
- **Condensation Reactions:** It is a key reagent in base-catalyzed condensation reactions that form carbon-carbon bonds.[4] In the Claisen condensation, it deprotonates an ester at the  $\alpha$ -carbon, generating an enolate that then attacks another ester molecule.[4][13] It is also used in the Dieckmann condensation (intramolecular Claisen) and Stobbe condensation.[4][13]
- **Dehydrohalogenation:** As a strong base, it efficiently removes hydrogen halides from alkyl halides to form alkenes and alkynes, a fundamental elimination reaction.[4]
- **Williamson Ether Synthesis:** As a nucleophile, the methoxide ion reacts with primary alkyl halides or tosylates to form methyl ethers.[4][12]
- **Anionic Polymerization:** It can act as an initiator for the anionic addition polymerization of ethylene oxide.[2]

## Detailed Experimental Protocol: Claisen Condensation

This protocol provides a general workflow for a Claisen condensation reaction to form a  $\beta$ -keto ester using **sodium methanolate**.

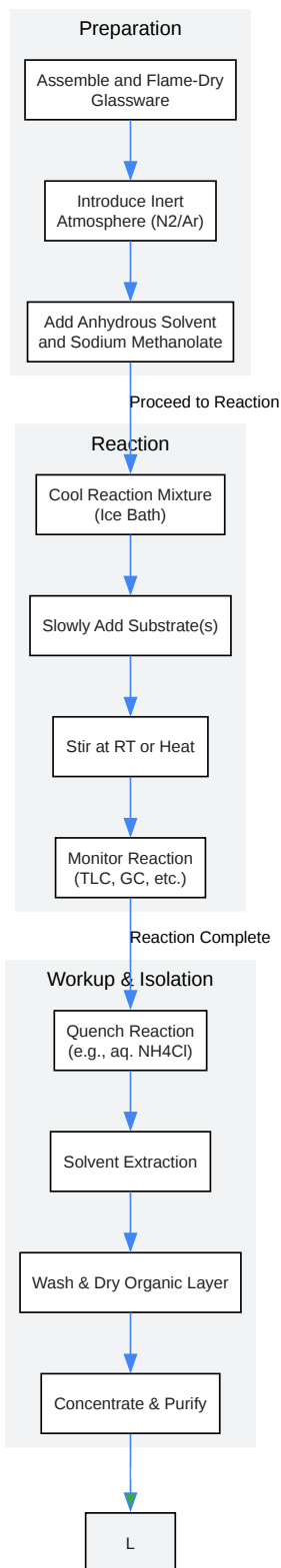
#### Methodology:

- Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.
- Reagent Preparation: Under an inert atmosphere, charge the flask with a solution of **sodium methanolate** in anhydrous methanol (or add solid **sodium methanolate** to an appropriate anhydrous solvent like THF or toluene).
- Reactant Addition: Cool the solution in an ice bath. Slowly add the starting ester (e.g., ethyl acetate) via the dropping funnel to the **sodium methanolate** solution while stirring.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) as required.[\[14\]](#) Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).[\[14\]](#)
- Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).[\[14\]](#) This neutralizes the unreacted base and the enolate product.
- Workup and Isolation:
  - Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate) for extraction.[\[14\]](#)
  - Wash the organic layer sequentially with water and brine.[\[14\]](#)
  - Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).[\[14\]](#)
  - Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude  $\beta$ -keto ester.[\[14\]](#)
- Purification: Purify the crude product, typically by vacuum distillation or column chromatography.

## Mandatory Visualizations

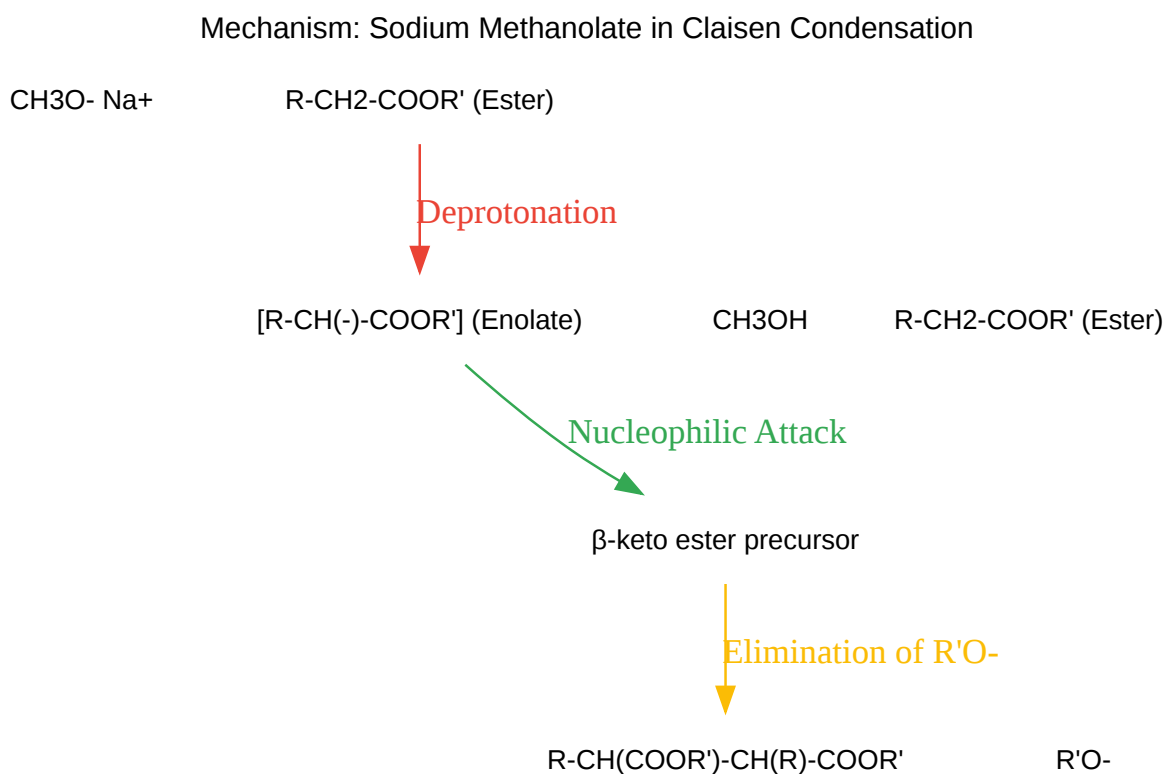
The following diagrams illustrate key workflows and mechanisms related to the use of **sodium methanolate**.

## General Workflow for Using Sodium Methanolate

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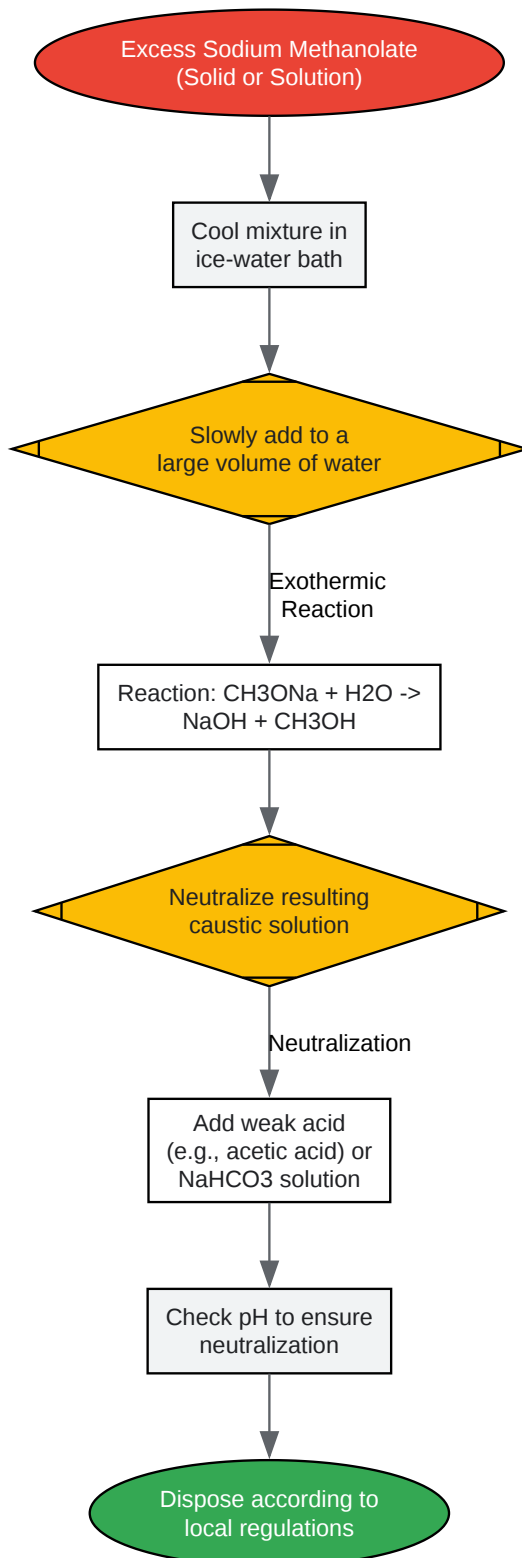
Caption: General experimental workflow for a typical organic synthesis reaction using **sodium methanolate**.



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Caption: Key steps in the Claisen condensation mechanism initiated by **sodium methanolate**.

## Safe Quenching and Disposal Pathway

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Caption: Logical workflow for the safe neutralization and disposal of **sodium methanolate**.

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## References

- 1. Sodium methoxide Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 3. The brief introduction of Sodium Methoxide\_Chemicalbook [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. betakim.com.tr [betakim.com.tr]
- 6. ICSC 0771 - SODIUM METHYLATE [chemicalsafety.ilo.org]
- 7. Sodium Methoxide | CH<sub>3</sub>ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sodium methanolate [webbook.nist.gov]
- 9. metauxspeciaux.fr [metauxspeciaux.fr]
- 10. download.basf.com [download.basf.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 13. manavchem.com [manavchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
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